molecular formula C7H4F4O B144575 4-Fluoro-2-(trifluoromethyl)phenol CAS No. 130047-19-7

4-Fluoro-2-(trifluoromethyl)phenol

Cat. No. B144575
Key on ui cas rn: 130047-19-7
M. Wt: 180.1 g/mol
InChI Key: RNOVGJWJVRESAA-UHFFFAOYSA-N
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Patent
US05130119

Procedure details

9 g (500 mmol) of 4-fluoro-2-(trifluoromethyl)-phenol is dissolved in 100 ml of dichloroethane, the solution is stirred at 50° C. and a solution of 9.6 g (60 mmol) of bromine in 30 ml of dichloroethane is instilled in the course of 2 hours. When the instillation is completed, it is stirred for 1 more hour at 50° C. and then concentrated by evaporation in a vacuum. The oily residue is dissolved in 100 ml of dichloroethane and shaken out three times with 20 ml of water each. The organic phase is dried on magnesium sulfate, filtered, concentrated by evaporation and the residue is chromatographed on silica gel 60 (Merck) ethyl acetate/hexane. 8.07 g (31.15 mmol)=62.3% of the theoretical yield is obtained as a partially crystalline solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[Br:13]Br>ClC(Cl)C>[Br:13][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([C:9]([F:10])([F:11])[F:12])[C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is instilled in the course of 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
it is stirred for 1 more hour at 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in 100 ml of dichloroethane
STIRRING
Type
STIRRING
Details
shaken out three times with 20 ml of water each
CUSTOM
Type
CUSTOM
Details
The organic phase is dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel 60 (Merck) ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
8.07 g (31.15 mmol)=62.3% of the theoretical yield
CUSTOM
Type
CUSTOM
Details
is obtained as a partially crystalline solid

Outcomes

Product
Name
Type
Smiles
BrC1=C(C(=CC(=C1)F)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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